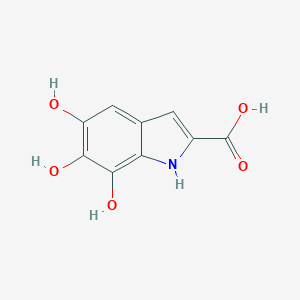
5,6,7-Trihydroxy-1H-indole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6,7-Trihydroxy-1H-indole-2-carboxylic acid, also known as indole-3-acetic acid (IAA), is a naturally occurring plant hormone that plays a crucial role in regulating plant growth and development. IAA is synthesized in the apical meristem of plants and is transported throughout the plant to regulate various physiological processes.
Mecanismo De Acción
IAA acts by binding to specific receptors on the cell surface, which triggers a cascade of signaling events within the cell. This ultimately leads to changes in gene expression and physiological responses.
Biochemical and physiological effects:
IAA has a wide range of biochemical and physiological effects on plants, including promoting cell division and elongation, regulating root growth and development, and stimulating fruit development. IAA also plays a role in regulating plant responses to abiotic and biotic stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
IAA is widely used in laboratory experiments to study plant growth and development. Its availability and ease of use make it a popular choice for researchers. However, IAA can be difficult to work with due to its instability and sensitivity to light and temperature.
Direcciones Futuras
There are many potential future directions for research on IAA. One area of interest is the role of IAA in plant-microbe interactions, particularly in the context of plant growth-promoting rhizobacteria. Another area of interest is the use of IAA as a tool for crop improvement, such as increasing yield and stress tolerance. Additionally, further research is needed to fully understand the molecular mechanisms underlying IAA signaling and its effects on plant growth and development.
Métodos De Síntesis
IAA can be synthesized through several methods, including chemical synthesis, microbial fermentation, and plant tissue culture. Chemical synthesis involves the use of various chemical reagents and catalysts to produce IAA. Microbial fermentation involves the use of microorganisms, such as bacteria and fungi, to produce IAA. Plant tissue culture involves the use of plant cells or tissues to produce IAA.
Aplicaciones Científicas De Investigación
IAA has been extensively studied for its role in plant growth and development. It has been shown to regulate various physiological processes, including cell division, elongation, and differentiation. IAA also plays a crucial role in plant responses to environmental stimuli, such as light and gravity.
Propiedades
Número CAS |
130570-39-7 |
|---|---|
Nombre del producto |
5,6,7-Trihydroxy-1H-indole-2-carboxylic acid |
Fórmula molecular |
C9H7NO5 |
Peso molecular |
209.16 g/mol |
Nombre IUPAC |
5,6,7-trihydroxy-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C9H7NO5/c11-5-2-3-1-4(9(14)15)10-6(3)8(13)7(5)12/h1-2,10-13H,(H,14,15) |
Clave InChI |
DKYADJYLLZSUSM-UHFFFAOYSA-N |
SMILES |
C1=C2C=C(NC2=C(C(=C1O)O)O)C(=O)O |
SMILES canónico |
C1=C2C=C(NC2=C(C(=C1O)O)O)C(=O)O |
Sinónimos |
1H-Indole-2-carboxylicacid,5,6,7-trihydroxy-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







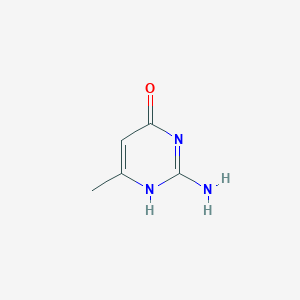
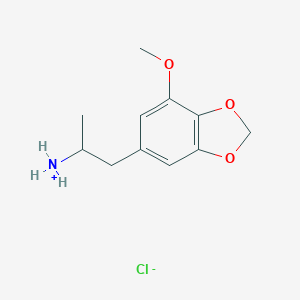

![2-Methyl-5,7-dihydrofuro[3,4-b]pyridine](/img/structure/B160903.png)
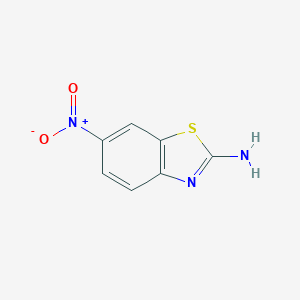


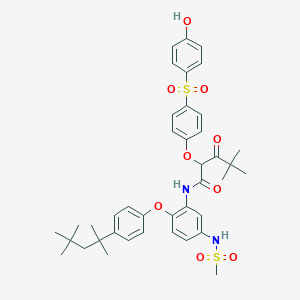
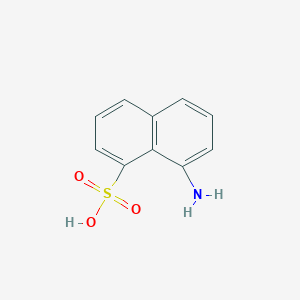
![(17Z,21Z)-25-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-13-butan-2-yl-1,3,4,9,29-pentahydroxy-7,11-dioxo-12,31-dioxabicyclo[25.3.1]hentriaconta-15,17,19,21,23-pentaene-28-carboxylic acid](/img/structure/B160914.png)